molecular formula C₁₆H₁₈O₆ B024141 O-Desmethyl Mycophenolic Acid CAS No. 31858-65-8

O-Desmethyl Mycophenolic Acid

カタログ番号: B024141
CAS番号: 31858-65-8
分子量: 306.31 g/mol
InChIキー: MHSRNZSBNXFMLF-FPYGCLRLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Desmethyl Mycophenolic Acid: is a metabolite of mycophenolic acid, which is an immunosuppressant drug used to prevent organ transplant rejection and treat autoimmune diseases. This compound is known for its role in inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanine nucleotides .

準備方法

Synthetic Routes and Reaction Conditions: : O-Desmethyl Mycophenolic Acid can be synthesized through the demethylation of mycophenolic acid. The process involves the use of specific reagents and conditions to remove the methyl group from the parent compound .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

化学反応の分析

Types of Reactions: : O-Desmethyl Mycophenolic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

科学的研究の応用

Pharmacological Properties of O-Desmethyl Mycophenolic Acid

1. Immunosuppressive Activity:
ODMPA shares some immunosuppressive properties with its parent compound, MPA. Research indicates that ODMPA may contribute to the overall immunosuppressive effect observed in patients receiving MPA therapy. Its role in modulating lymphocyte activity is particularly notable, as it affects T- and B-cell proliferation similarly to MPA .

2. Metabolic Pathway:
ODMPA is formed through the metabolic process of MPA in the liver and other tissues. Understanding the pharmacokinetics and dynamics of ODMPA can provide insights into patient responses to MPA therapy, especially concerning genetic variability that influences drug metabolism .

Clinical Applications

1. Transplantation:
ODMPA is relevant in the context of organ transplantation, where MPA is used to prevent graft rejection. Studies have shown that monitoring levels of both MPA and its metabolites, including ODMPA, can help optimize therapeutic regimens and improve patient outcomes by minimizing toxicity while ensuring efficacy .

2. Autoimmune Diseases:
Beyond transplantation, ODMPA may have applications in treating autoimmune conditions such as lupus nephritis or rheumatoid arthritis. Its immunosuppressive effects can help manage these diseases by reducing inflammation and modulating immune responses .

Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Immunosuppressive EffectsDemonstrated ODMPA's role in modulating T-cell activity alongside MPA.
PharmacokineticsEstablished a correlation between ODMPA levels and patient responses to MPA therapy.
Autoimmune DiseasesSuggested potential benefits of ODMPA in managing symptoms of lupus nephritis.

作用機序

O-Desmethyl Mycophenolic Acid exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, thereby suppressing the proliferation of T and B lymphocytes . The molecular targets and pathways involved include the guanine nucleotide synthesis pathway and the immune response regulation .

類似化合物との比較

Similar Compounds

Uniqueness: : this compound is unique due to its specific role as a metabolite and its distinct chemical structure, which allows it to be used in various research and industrial applications .

生物活性

O-Desmethyl Mycophenolic Acid (DM-MPA) is a significant metabolite of Mycophenolic Acid (MPA), an immunosuppressant widely used in organ transplantation. Understanding the biological activity of DM-MPA is crucial for evaluating its therapeutic potential and implications in clinical settings. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with DM-MPA.

Chemical Characteristics

  • Chemical Formula : C16_{16}H18_{18}O6_6
  • Molecular Weight : 318.31 g/mol
  • Classification : Hydroxybenzoic acid derivative

DM-MPA exerts its biological effects primarily through inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purine nucleotides. By inhibiting IMPDH, DM-MPA disrupts lymphocyte proliferation and cytokine production, which are essential for immune responses. This inhibition is particularly pronounced in T and B cells, leading to reduced antibody formation and diminished immune activation.

Key Mechanisms:

  • Inhibition of IMPDH : DM-MPA selectively inhibits IMPDH II, preventing the conversion of inosine monophosphate (IMP) to xanthine monophosphate (XMP), thereby reducing guanosine triphosphate (GTP) levels necessary for DNA and RNA synthesis.
  • Cytostatic Effects : The compound arrests the cell cycle in T-lymphocytes at the G1/S interface, effectively halting their proliferation .

Pharmacokinetics

The pharmacokinetic profile of DM-MPA is influenced by its metabolism from MPA. Following oral administration of mycophenolate mofetil (MMF), DM-MPA is generated through cytochrome P450-mediated metabolism. Notably, CYP3A4, CYP3A5, and CYP2C8 are involved in this biotransformation .

Key Pharmacokinetic Parameters:

  • Bioavailability : DM-MPA exhibits a bioavailability that can be affected by food intake and gastrointestinal conditions.
  • Excretion : Approximately 93% of MPA-related compounds are excreted via urine, with minimal fecal excretion .

Biological Activity and Efficacy

Research has demonstrated that DM-MPA retains significant immunosuppressive activity similar to its parent compound. Studies evaluating its effects on lymphoid cell lines and human peripheral blood mononuclear cells have shown that DM-MPA can inhibit cell growth effectively.

Comparative Efficacy Table:

CompoundIC50_{50} (µM)Mechanism of Action
Mycophenolic Acid1.0IMPDH inhibition
O-Desmethyl MPA1.5IMPDH inhibition
Other AnaloguesVariesVarious mechanisms

Case Studies and Research Findings

  • Phase I Metabolite Characterization :
    A study characterized DM-MPA as a phase I metabolite in transplant patients receiving MMF therapy. The metabolic pathways were elucidated using LC-MS/MS techniques, confirming the role of specific cytochrome P450 isoforms in its formation .
  • Immunosuppressive Efficacy :
    In vitro studies indicated that DM-MPA effectively inhibited the proliferation of Jurkat cells (a T-cell line) and primary human PBMCs. The presence of free carboxylic groups in amino acid derivatives increased their cytotoxic activity compared to MPA itself .
  • Therapeutic Monitoring :
    Research highlighted the importance of therapeutic drug monitoring for optimizing DM-MPA levels in kidney transplant recipients. Variability in pharmacokinetics was linked to genetic polymorphisms in drug transporters such as ABCC2, influencing drug clearance and efficacy .

特性

IUPAC Name

(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSRNZSBNXFMLF-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649767
Record name (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31858-65-8
Record name (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl Mycophenolic Acid
Reactant of Route 2
O-Desmethyl Mycophenolic Acid
Reactant of Route 3
Reactant of Route 3
O-Desmethyl Mycophenolic Acid
Reactant of Route 4
Reactant of Route 4
O-Desmethyl Mycophenolic Acid
Reactant of Route 5
O-Desmethyl Mycophenolic Acid
Reactant of Route 6
O-Desmethyl Mycophenolic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。